

Crystal structure and Hirshfeld analysis of 1,2,3-triazole derivatives

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Compound of Interest

Compound Name: 1-Benzyl-4-phenyl-1,2,3-triazole

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A Comprehensive Guide to the Crystal Structure and Hirshfeld Analysis of 1,2,3-Triazole Derivatives for Researchers and Drug Development Professionals

The 1,2,3-triazole scaffold is a cornerstone in medicinal chemistry, valued for its role in creating compounds with a wide array of biological activities.[1] Understanding the three-dimensional structure and intermolecular interactions of these derivatives is paramount for effective drug design and development. This guide provides a comparative overview of the crystal structure and Hirshfeld surface analysis of different 1,2,3-triazole derivatives, supported by experimental data and detailed methodologies.

Comparative Analysis of Crystal Structures

The spatial arrangement of atoms and molecules in a crystal lattice significantly influences a compound's physical and biological properties. X-ray crystallography is the definitive method for determining these structures.[2] Below is a comparison of crystallographic data for two distinct series of 1,2,3-triazole derivatives.

Table 1: Comparative Crystallographic Data for 4-(1-phenyl-1H-1,2,3-triazol-4-yl)phenol Derivatives[3][4]

Compound	Formula	Crystal System	Space Group	a (Å)	b (Å)	c (Å)	β (°)	V (Å ³)	Z
6a	C ₁₄ H ₁₁ N ₃ O	Monoclinic	P2 ₁ /c	11.833 (2)	11.011 (2)	18.231 (4)	107.28 (3)	2266.3 (8)	8
6b	C ₁₄ H ₁₀ FN ₃ O	Monoclinic	P2 ₁ /c	11.831 (2)	11.012 (2)	18.232 (4)	107.27 (3)	2266.1 (8)	8
6c	C ₁₄ H ₁₀ ClN ₃ O	Monoclinic	P2 ₁ /c	11.832 (2)	11.011 (2)	18.232 (4)	107.28 (3)	2266.2 (8)	8
6d	C ₁₄ H ₁₀ ClN ₃ O	Monoclinic	P2 ₁ /c	5.833(1)	11.011 (2)	18.231 (4)	90.00	1170.6 (4)	4
6e	C ₁₄ H ₉ Cl ₂ N ₃ O	Orthorhombic	Pca2 ₁	10.999 (2)	5.833(1)	18.232 (4)	90.00	1170.5 (4)	4

Table 2: Crystallographic Data for a Pentacyclic Triterpene 1,2,3-Triazole Derivative[5]

Compound	Formula	Crystal System	Space Group	a (Å)	b (Å)	c (Å)	V (Å ³)	Z
4	C ₄₇ H ₆₁ N ₃ O ₅ S	Orthorhombic	P2 ₁ 2 ₁ 2 ₁	9.4860(10)	13.9440 (2)	30.2347 (4)	4004.9(8)	4

Hirshfeld Surface Analysis: Deconstructing Intermolecular Interactions

Hirshfeld surface analysis is a powerful tool for visualizing and quantifying intermolecular interactions within a crystal.[6] The analysis partitions the crystal space into regions where the electron density of a pro-molecule dominates, providing insights into close contacts between neighboring molecules.

Table 3: Comparative Hirshfeld Surface Analysis of 4-(1-phenyl-1H-1,2,3-triazol-4-yl)phenol Derivatives[4][7]

Compound	H...H (%)	C...H/H...C (%)	O...H/H...O (%)	N...H/H...N (%)	X...H/H...X (%)*
6a	45.1	24.3	11.5	10.1	-
6b	45.2	24.2	11.4	10.1	9.0 (F)
6c	45.0	24.4	11.6	10.0	9.0 (Cl)
6d	45.1	24.3	11.5	10.1	9.0 (Cl)
6e	44.9	24.5	11.7	9.9	9.0 (Cl)

*X represents a halogen atom (F or Cl).

Table 4: Hirshfeld Surface Analysis of a Dihydroquinoxaline-1,2,3-triazole Derivative[8]

Interaction	Contribution (%)
H...H	52.7
N...H/H...N	18.9
C...H/H...C	17.0
O...H/H...O	-

The data reveals that H...H, C...H, and heteroatom...H interactions are the most significant contributors to the crystal packing of these 1,2,3-triazole derivatives.[4][8]

Experimental Protocols

Synthesis of 1,2,3-Triazole Derivatives

A common and efficient method for synthesizing 1,4-disubstituted 1,2,3-triazoles is the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), often referred to as "click chemistry".
[5][9]

General Procedure:

- An azide derivative is reacted with a terminal alkyne in a suitable solvent (e.g., DMF, t-BuOH/H₂O).[9]
- A copper(I) catalyst, often generated in situ from CuSO₄·5H₂O and a reducing agent like sodium ascorbate, is added to the reaction mixture.[9]
- The reaction is typically stirred at room temperature until completion, monitored by thin-layer chromatography (TLC).[9]
- The product is then isolated through filtration or extraction and purified by recrystallization or column chromatography.[3]

Single-Crystal X-ray Diffraction

This technique provides precise information about the three-dimensional structure of a molecule.[2]

Methodology:

- **Crystal Growth:** High-quality single crystals are grown by slow evaporation of a saturated solution of the compound in a suitable solvent (e.g., acetonitrile, methanol, or acetone).[3][5]
- **Data Collection:** A suitable crystal is mounted on a diffractometer. X-ray diffraction data is collected at a controlled temperature, typically 100-120 K, using monochromatic radiation (e.g., Mo K α or Cu K α).[3]
- **Structure Solution and Refinement:** The crystal structure is solved using direct methods and refined by full-matrix least-squares on F². All non-hydrogen atoms are refined anisotropically. Hydrogen atoms are typically placed in calculated positions and refined using a riding model.[10]

Hirshfeld Surface Analysis

This analysis is performed using specialized software to explore intermolecular interactions.

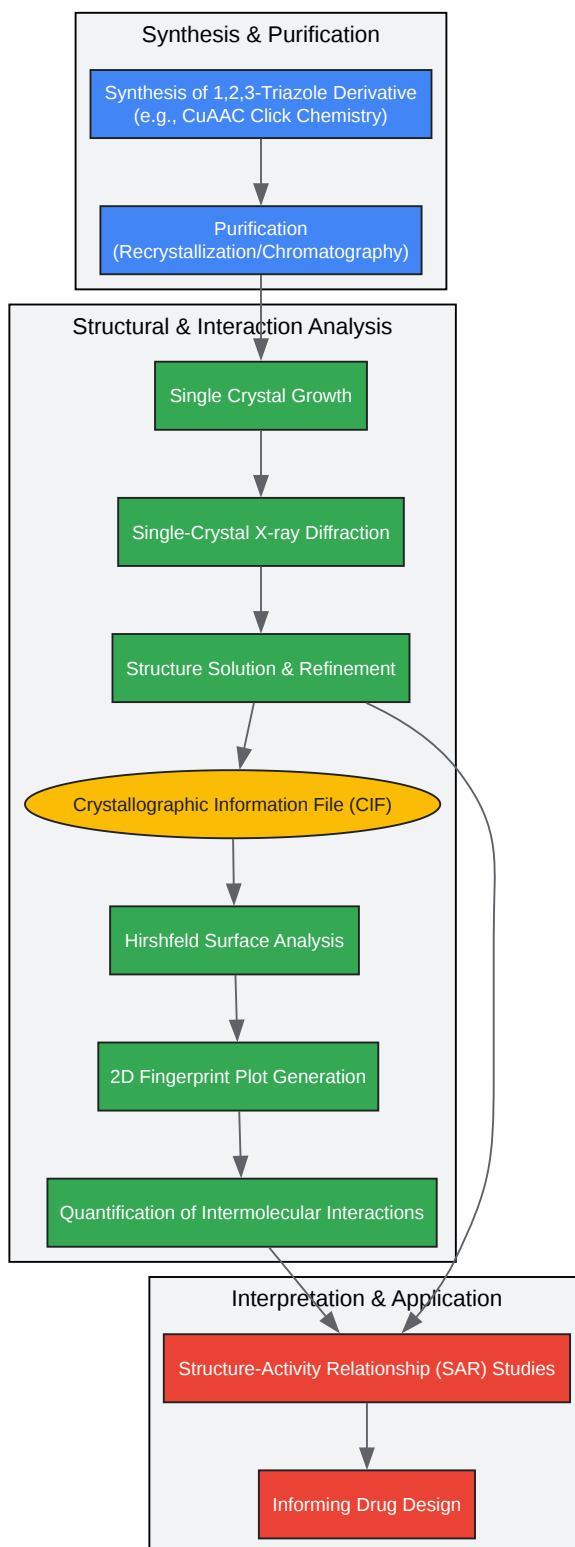
Procedure:

- The crystallographic information file (CIF) obtained from X-ray diffraction is used as the input.
- Hirshfeld surfaces are generated using software such as CrystalExplorer.^[11]
- The surfaces are mapped with properties like d_{norm} (normalized contact distance), which highlights regions of close intermolecular contacts. Red spots on the d_{norm} surface indicate contacts shorter than the van der Waals radii, white regions represent contacts around the van der Waals separation, and blue regions show longer contacts.^[7]
- 2D fingerprint plots are generated to quantify the contribution of different types of intermolecular contacts to the overall crystal packing.^[12]

Workflow and Logical Relationships

The following diagram illustrates the typical workflow from the synthesis of 1,2,3-triazole derivatives to their structural and interaction analysis.

Workflow for Crystal Structure and Hirshfeld Analysis of 1,2,3-Triazole Derivatives

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